molecular formula C16H20N2O B11736796 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile

2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B11736796
M. Wt: 256.34 g/mol
InChI Key: UHGAAONHQDUDKJ-UHFFFAOYSA-N
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Description

2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C16H20N2O. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a nitrile group through a methylene bridge. The compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,4-dimethyl-3-oxopentanenitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol
  • 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile
  • 4,4-Dimethyl-3-oxo-2-(4-hydroxybenzyl)pentanenitrile

Uniqueness

2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, such as the presence of both a dimethylamino group and a nitrile group.

Biological Activity

The compound 2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile , also known by its CAS number 1497445-43-8 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2OC_{16}H_{20}N_{2}O with a molecular weight of 256.35 g/mol . The structure features a dimethylamino group, which is known to enhance biological activity by increasing lipophilicity and facilitating cellular uptake.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. This inhibition can lead to increased acetylcholine levels, potentially improving cognitive function.
  • Antioxidant Properties : Many derivatives exhibit antioxidant activity, which can mitigate oxidative stress in cells, thereby protecting against various diseases.
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures possess antimicrobial properties, making them candidates for developing new antibiotics.

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds through in vitro assays:

  • Acetylcholinesterase Inhibition : Compounds structurally similar to this compound have demonstrated significant AChE inhibition with IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications .

Case Studies

  • Neuroprotective Effects : A study involving a series of coumarin derivatives indicated that modifications similar to those found in our compound could enhance neuroprotective effects against AChE, suggesting a potential therapeutic role in treating Alzheimer’s disease .
  • Antimicrobial Testing : In tests against various bacterial strains, compounds with similar functional groups exhibited promising results, indicating potential applications in developing new antimicrobial agents.

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AChE InhibitionEnzyme inhibition leading to increased acetylcholine levels
AntioxidantScavenging free radicals and reducing oxidative stress
AntimicrobialInhibition of bacterial growth

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylidene]-4,4-dimethyl-3-oxopentanenitrile

InChI

InChI=1S/C16H20N2O/c1-16(2,3)15(19)13(11-17)10-12-6-8-14(9-7-12)18(4)5/h6-10H,1-5H3

InChI Key

UHGAAONHQDUDKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N

Origin of Product

United States

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